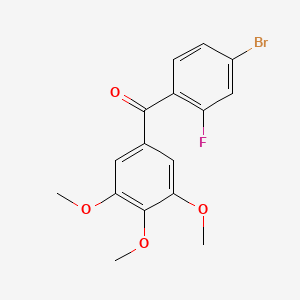

(4-Bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)methanone

説明

(4-Bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)methanone (CAS: 1016544-26-5) is a methanone derivative featuring a 3,4,5-trimethoxyphenyl group linked to a bromo- and fluoro-substituted phenyl ring. Its molecular formula is C₁₆H₁₄O₄FBr, with a molecular weight of 369.18 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to tubulin polymerization inhibitors and antiproliferative agents.

特性

IUPAC Name |

(4-bromo-2-fluorophenyl)-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrFO4/c1-20-13-6-9(7-14(21-2)16(13)22-3)15(19)11-5-4-10(17)8-12(11)18/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWGAKUPXBAXPQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with 3,4,5-trimethoxybenzene in the presence of a base such as pyridine . The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .

化学反応の分析

Types of Reactions: (4-Bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)methanone undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives .

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural features suggest potential activity against various biological targets.

Anticancer Activity :

Research indicates that derivatives of methanones can exhibit anticancer properties. The presence of bromine and fluorine atoms can enhance the lipophilicity and biological activity of the compound, making it a candidate for further investigation in cancer therapies .

Antimicrobial Properties :

The methanone structure is often associated with antimicrobial activities. Studies have highlighted that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may possess similar properties .

Neuroprotective Effects :

There is emerging evidence that phenolic compounds can provide neuroprotective benefits. The trimethoxyphenyl group may contribute to such effects by modulating neurotransmitter levels or exhibiting antioxidant properties .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating more complex molecules.

Building Block for Complex Molecules :

The compound can be utilized as a building block in the synthesis of other organic compounds. Its functional groups allow for further modifications through reactions such as nucleophilic substitutions and coupling reactions .

Synthesis of Pharmaceuticals :

Due to its structural characteristics, this compound can be integrated into the synthesis pathways of various pharmaceuticals. The methanone moiety is particularly useful in forming carbon-carbon bonds essential for constructing complex drug molecules .

Materials Science

In materials science, this compound has potential applications in developing advanced materials.

Polymer Chemistry :

The compound's reactivity can be exploited in polymerization processes to create new polymeric materials with specific properties. The incorporation of bromine and fluorine can enhance thermal stability and chemical resistance of the resulting polymers .

Nanotechnology Applications :

Research into nanomaterials has identified methanone derivatives as potential precursors for synthesizing nanoparticles or nanocomposites. These materials could have applications in electronics or catalysis due to their unique electronic properties .

Case Studies and Research Findings

作用機序

The mechanism of action of (4-Bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)methanone involves its interaction with specific molecular targets. The presence of bromine, fluorine, and methoxy groups allows it to bind to various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

Halogen-Substituted Phenyl Analogs

Key Insight: Halogen substitution (Br, F vs.

Heterocyclic Derivatives

Benzofuran Derivatives ():

- (5-Bromobenzofuran-2-yl)(3,4,5-trimethoxyphenyl)methanone (4h): Molecular Weight: ~369.19 g/mol (C₁₆H₁₃BrO₄). Properties: Melting point 144–146°C; replaces phenyl with benzofuran ring. Activity: Benzofuran derivatives often exhibit antitumor activity via tubulin inhibition .

Imidazole Derivatives ():

- 3,4,5-Trimethoxyphenyl-(4-(3,4,5-trimethoxyphenyl)-1H-imidazol-2-yl)methanone (14): Molecular Weight: 428.16 g/mol (C₂₂H₂₄N₂O₇). Properties: Higher complexity with dual trimethoxyphenyl groups; purity 96.4% (HPLC) .

Thiazole Derivatives ():

- (4-Amino-2-phenylthiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone (3a): Synthesis: Pd-catalyzed cross-coupling; 52% yield. Activity: Thiazole derivatives are explored for CDK9 inhibition and antiproliferative effects .

Pyrazole Derivatives ():

- (1-(p-Tolyl)-1H-pyrazol-4-yl)(3,4,5-trimethoxyphenyl)methanone (9c): Activity: IC₅₀ = 0.054–0.16 μM against A549, HT-1080, and SGC-7901 cancer cells .

Key Insight : Heterocyclic substituents (e.g., benzofuran, imidazole) modulate steric and electronic interactions, with pyrazole derivatives showing superior antitubulin activity.

Amino- and Hydroxy-Substituted Derivatives

Aminobenzofuran Derivatives ():

- (4-Aminobenzo[b]furan-2-yl)(3,4,5-trimethoxyphenyl)methanone (3a): Synthesis: Nitro reduction using Fe/HCl; purified via chromatography.

Hydroxyphenyl Pyrroles ():

- (1-(4-Hydroxyphenyl)-1H-pyrrol-3-yl)(3,4,5-trimethoxyphenyl)methanone (44): Melting Point: 200–204°C; polar hydroxy groups may improve water solubility .

Key Insight : Polar substituents (e.g., -NH₂, -OH) improve pharmacokinetic properties but may reduce membrane permeability.

生物活性

(4-Bromo-2-fluorophenyl)(3,4,5-trimethoxyphenyl)methanone, with the CAS number 1016544-26-5, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H14BrF O4. Its structure includes a bromo and fluorine substituent on the phenyl rings, which are known to influence biological activity through electronic effects and steric hindrance.

| Property | Value |

|---|---|

| Molecular Weight | 369.19 g/mol |

| Purity | 95% |

| IUPAC Name | This compound |

| LogP | 3.845 |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its potential as an antimitotic agent by inducing apoptosis in cancer cells through mitochondrial pathways and activating caspase-3 .

Case Studies

- In Vivo Studies : In a nude mouse model with HT-29 xenografts, the compound significantly reduced tumor growth, indicating its potential for clinical application in cancer therapy .

- Cell Line Testing : The compound was tested against various cancer cell lines in the NCI-60 cell line screening. It showed promising cytostatic activity with an impressive growth inhibition (GI) value of 86.28% against non-small cell lung cancer (NSCLC) cell line HOP-92 at a concentration of 10 μM .

Structure-Activity Relationships (SAR)

The presence of electron-withdrawing groups such as bromo and fluoro on the phenyl rings enhances the compound's lipophilicity and may improve its interaction with biological targets. The trimethoxy substitution on the second phenyl ring contributes to increased potency by enhancing solubility and bioavailability.

Comparative SAR Analysis

A comparative analysis with similar compounds revealed that modifications at specific positions significantly affect biological activity:

- Bromo vs. Methyl Substituents : Compounds with bromo groups generally exhibited higher antiproliferative activity compared to those with methyl groups at similar positions.

- Methoxy Group Positioning : The positioning of methoxy groups on the phenyl ring appears critical; compounds with methoxy groups in the 3, 4, and 5 positions showed enhanced activity compared to those with fewer or differently positioned methoxy groups .

Other Pharmacological Activities

Beyond anticancer properties, there is emerging evidence suggesting that this compound may exhibit additional biological activities:

- Antivascular Activity : The compound has shown potential to inhibit endothelial cell migration and disrupt capillary-like tube formation at non-cytotoxic concentrations .

- Antibacterial Properties : Preliminary studies indicate moderate antibacterial effects against certain strains, although further investigation is required to confirm these findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。